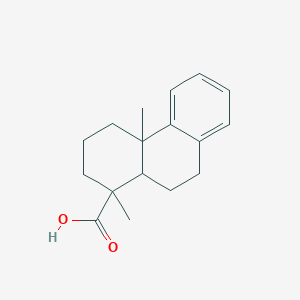
Podocarpa-8,11,13-trien-15-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Podocarpa-8,11,13-trien-15-oic acid is a diterpenoid compound with the molecular formula C17H22O2. It is structurally characterized by a phenanthrene core with multiple double bonds and a carboxylic acid functional group. This compound is known for its diverse biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Podocarpa-8,11,13-trien-15-oic acid can be synthesized through several methods. One common approach involves the use of (+)-manool as a starting material. The synthesis typically includes steps such as ozonolysis, intramolecular condensation, aromatization, protection, and benzylic oxidation . These reactions are carried out under specific conditions to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Podocarpa-8,11,13-trien-15-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Podocarpa-8,11,13-trien-15-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as anti-inflammatory and cytotoxic effects.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases due to its bioactive properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit inflammatory mediators, and induce apoptosis in cancer cells. These effects are mediated through pathways such as the NF-κB signaling pathway and the MAPK pathway.
Comparación Con Compuestos Similares
Podocarpa-8,11,13-trien-15-oic acid can be compared with other similar diterpenoid compounds, such as:
Dehydroabietic acid: Similar in structure but differs in the position and number of double bonds.
Abieta-8,11,13-trienoic acid: Another diterpenoid with a similar core structure but different functional groups.
These compounds share some biological activities but differ in their specific effects and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
57345-30-9 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H22O2/c1-16-10-5-11-17(2,15(18)19)14(16)9-8-12-6-3-4-7-13(12)16/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,18,19) |
Clave InChI |
AWKGAVJHWWZEMY-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC(C1CCC3=CC=CC=C23)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


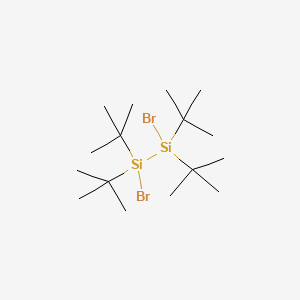

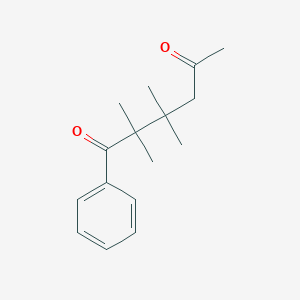
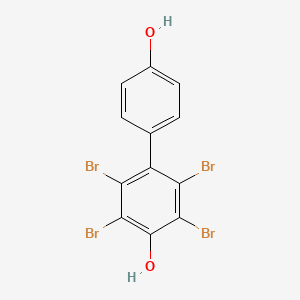

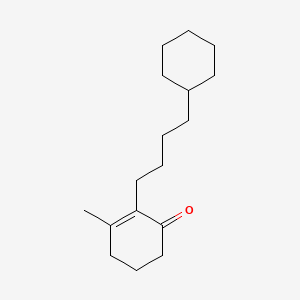

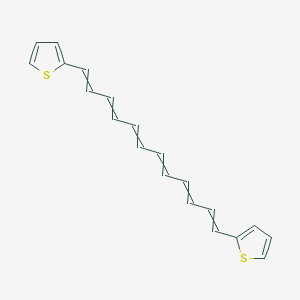
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
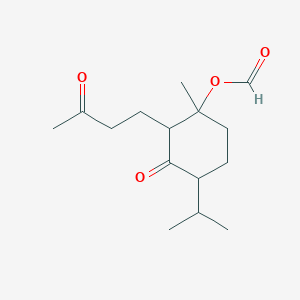
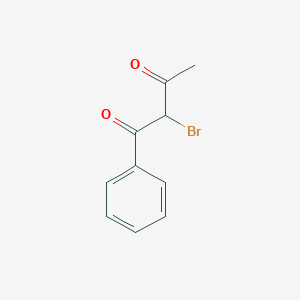

![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
